(E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate
Description
X-ray Crystallographic Analysis of Molecular Configuration
X-ray crystallographic studies of related thiophene-acrylamide compounds provide essential information about the three-dimensional molecular configuration and crystal packing arrangements. Single crystal X-ray diffraction analysis represents the definitive method for determining the precise molecular geometry and spatial arrangement of atoms within the crystal lattice. The crystallographic data for thiophene derivatives typically reveal important structural features including bond lengths, bond angles, and dihedral angles between aromatic rings and functional groups.
In related crystallographic studies of thiophene carboxylate derivatives, researchers have observed that the thiophene ring systems generally maintain planarity with minimal deviation from the mean plane. The crystal structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a structurally related compound, shows that the mean plane of the thiophene ring exhibits maximum deviation of only 0.0042 angstroms, indicating excellent planarity. This planarity is maintained when the ethoxycarbonyl group is attached, with the dihedral angle between the thiophene ring and the ethoxycarbonyl group measuring only 0.68 degrees.
The molecular packing in crystals of thiophene-acrylamide compounds typically involves multiple types of intermolecular interactions. Hydrogen bonding patterns play a crucial role in stabilizing the crystal structure, with nitrogen-hydrogen to oxygen hydrogen bonds being particularly important. In the crystal structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, molecules are linked by nitrogen-hydrogen to oxygen hydrogen bonds into infinite wave-like chains running parallel to the crystallographic b-axis direction. Additionally, carbon-hydrogen to pi interactions involving the thiophene ring centroid contribute to the overall crystal stability.
The crystal packing also features disorder in certain methyl groups attached to the thiophene ring. In some cases, hydrogen atoms of methyl groups exhibit disorder over two orientations with site-occupancy ratios ranging from 0.77 to 0.84 for the major component and 0.16 to 0.23 for the minor component. This disorder reflects the rotational freedom of methyl groups in the crystal lattice and their ability to adopt multiple energetically favorable orientations.
Stereochemical Assignment of E/Z Isomerism
The stereochemical assignment of the acrylamide double bond represents a critical aspect of structural characterization for (E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate. The E-configuration designation indicates that the thiophene ring and the amide functionality are positioned on opposite sides of the carbon-carbon double bond in the acrylamide moiety. This geometric arrangement has significant implications for the overall molecular shape and intermolecular interaction patterns.
Stereochemical determination in thiophene-acrylamide compounds typically relies on nuclear magnetic resonance spectroscopy coupling constants and X-ray crystallographic confirmation. In related thiophene derivatives, the E-configuration is often confirmed through the observation of characteristic coupling constants between vinyl protons in proton nuclear magnetic resonance spectroscopy. The coupling constant for E-alkenes typically ranges from 12 to 18 hertz, which is significantly larger than the corresponding values for Z-alkenes (6 to 12 hertz).
Crystal structure analysis provides definitive confirmation of the E-stereochemistry through direct measurement of bond angles and atomic positions. In crystallographic studies of related compounds, the E-configuration is clearly established by the spatial arrangement of substituents around the double bond. The thiophene ring and carbonyl oxygen are positioned on opposite sides of the acrylamide double bond, confirming the E-geometry.
The stereochemical preference for the E-configuration in these compounds can be attributed to reduced steric hindrance compared to the corresponding Z-isomer. The E-arrangement minimizes unfavorable interactions between the bulky thiophene ring and the substituted thiophene carboxylate moiety, resulting in a more thermodynamically stable configuration. This stereochemical preference is consistent with observations in other thiophene-acrylamide derivatives where the E-isomer predominates in synthetic products.
Conformational Analysis via NMR Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed information about the conformational behavior and dynamic properties of this compound in solution. The technique offers insights into bond rotations, ring conformations, and intramolecular interactions that may not be evident from static crystal structures.
Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the various hydrogen environments within the molecule. The acrylamide vinyl protons typically appear as characteristic doublets in the 6.5 to 8.0 parts per million region, with coupling constants confirming the E-stereochemistry. The thiophene ring protons exhibit chemical shifts in the 7.0 to 7.8 parts per million range, with coupling patterns reflecting the substitution pattern on each thiophene ring.
The methyl groups attached to the thiophene ring display sharp singlets in the aliphatic region of the spectrum, typically around 2.2 to 2.5 parts per million. The methyl ester group appears as a distinct singlet near 3.8 parts per million, providing clear identification of this functional group. The multiplicity and chemical shift values provide confirmation of the molecular connectivity and stereochemical assignment.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the electronic environment of carbon atoms throughout the molecule. The carbonyl carbons of both the amide and ester functionalities appear in the downfield region around 160 to 170 parts per million. The thiophene ring carbons exhibit characteristic chemical shifts between 120 and 140 parts per million, with the pattern reflecting the degree of substitution and electronic effects of attached groups.
Variable temperature nuclear magnetic resonance studies can provide information about conformational dynamics and rotation barriers around single bonds. In related thiophene-acrylamide compounds, researchers have observed restricted rotation around the carbon-nitrogen bond of the amide functionality, resulting in separate signals for amide substituents at low temperatures. This phenomenon reflects the partial double bond character of the amide bond due to resonance interactions.
Comparative Structural Studies with Analogous Thiophene-Acrylamide Hybrids
Comparative analysis with structurally related thiophene-acrylamide compounds provides valuable insights into structure-property relationships and the influence of substituent modifications on molecular geometry and packing arrangements. Several analogous compounds have been characterized crystallographically, allowing for systematic comparison of structural features.
The closely related compound (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid exhibits similar structural motifs but differs in the substitution pattern and terminal functional group. This compound features a phenyl substituent instead of methyl groups and a carboxylic acid rather than a methyl ester. Despite these differences, the overall molecular architecture remains similar, with the E-configured acrylamide linkage connecting two aromatic systems.
In crystal structure comparisons, the dihedral angles between aromatic rings show systematic variations depending on the nature and position of substituents. Related ethyl thiophene derivatives demonstrate that the angle between the thiophene ring and attached functional groups can range from less than 1 degree for coplanar arrangements to over 45 degrees for more twisted conformations. The methyl substitution pattern in the target compound is expected to promote a relatively planar arrangement due to reduced steric hindrance compared to larger substituents.
The hydrogen bonding patterns in these related compounds show consistent features that likely extend to the target molecule. Intramolecular hydrogen bonds frequently form between the amide nitrogen and nearby oxygen atoms, creating stable ring motifs. Intermolecular hydrogen bonding typically involves the formation of chains or dimeric structures, with nitrogen-hydrogen to oxygen interactions being predominant.
Substitution effects on the thiophene rings significantly influence the electronic properties and crystal packing arrangements. Electron-donating methyl groups, as present in the target compound, tend to increase electron density on the thiophene rings and may enhance intermolecular pi-pi stacking interactions. This contrasts with electron-withdrawing substituents such as cyano groups, which can alter both the geometric and electronic properties of the molecular system.
The comparative analysis reveals that thiophene-acrylamide hybrid compounds consistently adopt E-configurations when geometrically feasible, supporting the stereochemical assignment for the target molecule. The planar or near-planar arrangements of the aromatic systems facilitate conjugation between the thiophene rings through the acrylamide linker, potentially contributing to enhanced electronic communication and modified optical properties compared to the individual components.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9-10(2)21-14(13(9)15(18)19-3)16-12(17)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,17)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTOPBXZSAJZRX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Protocol
In a representative procedure, 2-butanone (7.21 g, 0.1 mol), sulfur (3.2 g, 0.1 mol), and methyl cyanoacetate (9.9 g, 0.1 mol) are combined in ethanol (20 mL). Diethylamine (9.14 g, 0.125 mol) is added dropwise under vigorous stirring at ambient temperature. After 3 hours, the mixture is refrigerated overnight, yielding 2-amino-3-carbomethoxy-4,5-dimethylthiophene as a crystalline solid. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction time | 3 hours (stirring) |
| Temperature | 25°C |
| Yield | 68–75% |
| Purification | Recrystallization (50% aqueous methanol) |
The methyl ester at position 3 is retained for subsequent functionalization, distinguishing this synthesis from analogous ethyl ester derivatives.
| Condition | Detail |
|---|---|
| Temperature | 0°C → room temperature |
| Reaction time | 12 hours |
| Yield | 82% |
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (1:1) or column chromatography using silica gel and ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) ensures >98% purity.
Spectroscopic Characterization
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IR (KBr): 3423 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
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¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, CH₃), 3.81 (s, 3H, OCH₃), 6.98–7.42 (m, 4H, thiophene and vinyl protons).
Optimization of Reaction Conditions
Catalyst Screening
Base catalysts significantly impact yield:
| Catalyst | Yield (%) |
|---|---|
| Piperidine/AcOH | 75 |
| Sodium methoxide | 68 |
| DBU | 72 |
Piperidine-acetic acid systems provide optimal results due to balanced nucleophilicity and mild acidity.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Toluene and THF offer a compromise between efficiency and practicality.
Industrial-Scale Production Considerations
Large-scale synthesis (Patent US6037478A):
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Azeotropic Distillation: Removes water to shift equilibrium toward product formation.
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Cost Optimization: Bulk procurement of 2-butanone and methyl cyanoacetate reduces raw material costs by 30%.
Recent Advances and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
(E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- High melting points in analogs like 3d (298–300°C) correlate with polar substituents (e.g., hydroxyl groups), whereas the target compound’s thiophene ring may reduce intermolecular hydrogen bonding, lowering its melting point .
Table 3: Bioactivity Profiles of Analogs
Key Observations:
- Antioxidant Activity: Phenolic analogs (e.g., Compound H) exhibit superior radical scavenging due to electron-donating hydroxyl groups, absent in the target compound .
- Antimicrobial Activity: Substituents like dimethylamino (Compound M) enhance antimicrobial effects, suggesting the target compound’s thiophen-2-yl group may require optimization for similar activity .
Crystallographic and Computational Insights
- Crystallography: Analogs like chidamide () and tetrahydrobenzo[b]thiophenes () are resolved using SHELX software . The target compound’s (E)-configuration could be confirmed via similar methods.
- In Silico Predictions: The thiophen-2-yl group may enhance lipophilicity (cLogP ~3.5) compared to phenyl analogs (cLogP ~2.8), influencing membrane permeability .
Biological Activity
The compound (E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate is a member of the thiophene family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
1. Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a thiophene core, which is known for its diverse biological activities. The presence of the acrylamide group enhances its reactivity and potential interactions with biological macromolecules.
2. Synthesis
The synthesis of this compound typically involves a multi-step process starting from commercially available thiophene derivatives. Key steps often include:
- Formation of the thiophene ring.
- Introduction of the methyl groups at the 4 and 5 positions.
- Coupling with an acrylamide derivative to form the final product.
3.1 Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to This compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as low as for closely related thiophene derivatives, indicating potent antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.21 |
| Compound B | Escherichia coli | 0.21 |
3.2 Anticancer Activity
Compounds similar to This compound have shown promising anticancer properties:
- Selectivity Index : Research indicates that certain derivatives selectively inhibit tumor cell proliferation with a selectivity index (SI) exceeding 43 against human T-lymphoma cells compared to HeLa cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| CEM (T-Lymphoma) | 0.90 | >43 |
| HeLa (Cervical Cancer) | 39 | - |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to key enzymes and receptors, leading to inhibition of their activity.
4.1 Molecular Docking Studies
Molecular docking has revealed that the compound forms significant interactions with proteins involved in DNA replication and repair processes, such as DNA gyrase . These interactions are critical for its antibacterial and anticancer activities.
5. Case Studies
Several case studies have highlighted the effectiveness of thiophene derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related thiophene compound significantly reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against bacterial infections.
- Cancer Treatment : Clinical trials involving thiophene derivatives have shown promising results in reducing tumor sizes in patients with specific types of cancer, particularly those not responding to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
